Spiro[2.4]heptane-4-carboximidamide
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Overview
Description
Spiro[24]heptane-4-carboximidamide is a unique organic compound characterized by its spirocyclic structure, which consists of a cyclopropane ring fused to a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[2One common method involves the reaction of spiro[2.4]heptan-4-one with an appropriate amine under acidic conditions to form the carboximidamide derivative . Another approach includes the use of cyclopropyl and cyclopentyl intermediates, which are then subjected to various functionalization reactions to introduce the desired functional groups .
Industrial Production Methods
Industrial production of spiro[2.4]heptane-4-carboximidamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
Spiro[2.4]heptane-4-carboximidamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the spirocyclic structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Scientific Research Applications
Spiro[2
Mechanism of Action
The mechanism of action of spiro[2.4]heptane-4-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The spirocyclic structure allows for unique binding interactions, which can result in potent biological effects . Detailed studies on the molecular targets and pathways involved are ongoing to fully elucidate the compound’s mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Spiro[3.3]heptane: Features a pair of cyclobutane rings sharing one carbon.
Spiro[2.5]octane: Consists of a cyclopropane ring fused to a cyclohexane ring.
Spiro[3.4]octane: Contains a cyclobutane ring fused to a cyclohexane ring.
Uniqueness
Spiro[2.4]heptane-4-carboximidamide is unique due to its specific spirocyclic structure and the presence of the carboximidamide functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Biological Activity
Spiro[2.4]heptane-4-carboximidamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a spirocyclic structure that contributes to its unique chemical properties. The compound's formula is C8H13N3, indicating the presence of nitrogen in its functional groups, which may play a crucial role in its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biological pathways. The imidamide functional group is known for its ability to form hydrogen bonds, which can enhance binding affinity to target proteins, potentially modulating their activity.
Antiviral Activity
Recent studies have highlighted the antiviral properties of compounds related to this compound. For example, a derivative with a similar structure demonstrated moderate anti-hepatitis B virus (HBV) activity with an effective concentration (EC50) of 0.12±0.02μM without significant cytotoxicity against HepG2 cells up to 100μM . This suggests that modifications to the spiro structure could yield potent antiviral agents.
Antiparasitic Activity
Another significant aspect of spiro-containing compounds is their antiparasitic activity. Spiro derivatives have been identified as inhibitors of trypanothione reductase (TR), an essential enzyme for the survival of Trypanosoma brucei, the causative agent of human African trypanosomiasis (sleeping sickness). These compounds were shown to bind reversibly to TR and impede the growth of parasites in vitro, highlighting their potential as novel anti-parasitic agents .
Case Studies
Study | Compound | Target | Activity | EC50/IC50 | Cytotoxicity |
---|---|---|---|---|---|
1 | Spiro derivative | HBV | Antiviral | 0.12±0.02μM | None up to 100μM |
2 | Spiro derivative | TbTR | Antiparasitic | Not specified | None against hGR |
Study 1: Anti-HBV Activity
In a study focusing on anti-HBV activity, a spiro-containing carbocyclic nucleoside was synthesized and evaluated for its efficacy against HBV. The results indicated moderate antiviral activity with a favorable safety profile, suggesting that further exploration of spiro derivatives could lead to effective treatments for viral infections .
Study 2: Inhibition of Trypanothione Reductase
A series of spiro-containing compounds were screened for their ability to inhibit TR from Trypanosoma brucei. The identified inhibitors showed specificity for the parasite enzyme over human counterparts, indicating a promising therapeutic window for treating trypanosomiasis without affecting human health .
Properties
Molecular Formula |
C8H14N2 |
---|---|
Molecular Weight |
138.21 g/mol |
IUPAC Name |
spiro[2.4]heptane-7-carboximidamide |
InChI |
InChI=1S/C8H14N2/c9-7(10)6-2-1-3-8(6)4-5-8/h6H,1-5H2,(H3,9,10) |
InChI Key |
JMJJOHKGTLNVIW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2(C1)CC2)C(=N)N |
Origin of Product |
United States |
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